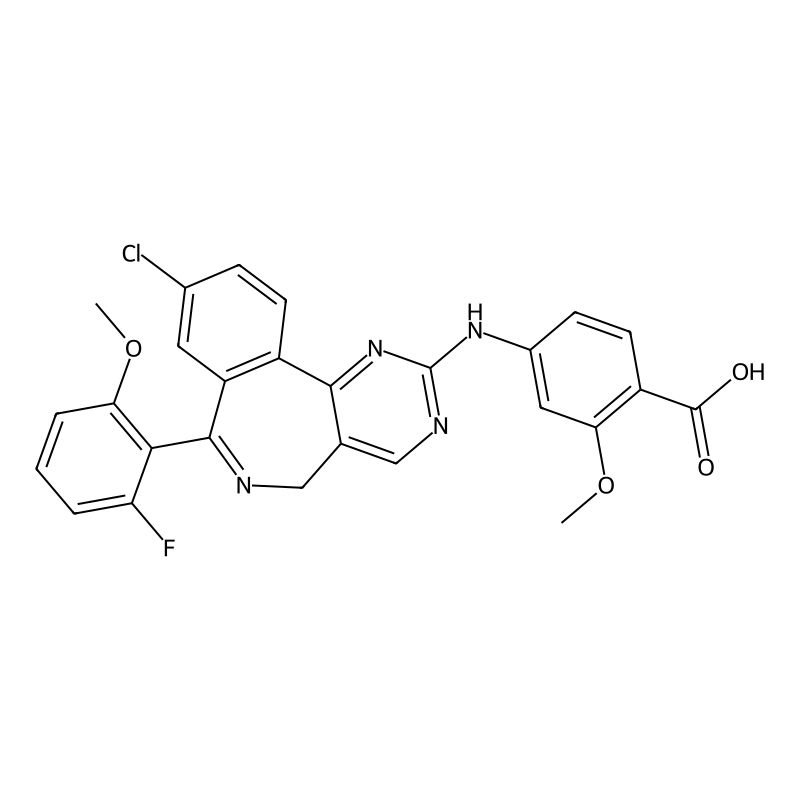Alisertib

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
Synonyms
Canonical SMILES
Preclinical Studies
Preclinical studies using cell lines and animal models have shown that Alisertib can effectively inhibit the growth of various cancers, including acute myeloid leukemia (AML), breast cancer, and colorectal cancer [^3, ^4, ^5]. These studies have also demonstrated that Alisertib can be synergistic with other anti-cancer therapies, potentially leading to improved treatment outcomes.
Clinical Trials
Alisertib is currently being investigated in clinical trials for the treatment of several types of cancer, either alone or in combination with other therapies. These trials are evaluating the safety, efficacy, and optimal dosing of Alisertib.
Here are some ongoing clinical trials involving Alisertib (information retrieved from ):
- A Phase II trial investigating Alisertib in combination with chemotherapy for the treatment of newly diagnosed AML in older adults.
- A Phase Ib trial evaluating Alisertib with pembrolizumab (an immunotherapy drug) for the treatment of advanced or metastatic esophageal cancer.
- A Phase I trial assessing the safety and efficacy of Alisertib in combination with paclitaxel (a chemotherapy drug) for the treatment of advanced or metastatic pancreatic cancer.
Alisertib, also known as MLN8237, is a selective inhibitor of Aurora A kinase, a serine/threonine kinase that plays a crucial role in cell division and mitotic spindle formation. The chemical formula of alisertib is C27H20ClFN4O4, with a molecular weight of approximately 518.93 g/mol. It has been under investigation for its potential therapeutic effects in various cancers, particularly those characterized by overexpression or amplification of Aurora A kinase, such as breast cancer and non-small cell lung cancer .
Toxicity
Preclinical studies suggest moderate toxicity of Alisertib, with myelosuppression (bone marrow suppression) being the most common side effect []. Clinical trials also reported fatigue, alopecia (hair loss), and mucositis (inflammation of the mucous membranes) as frequent adverse effects [].
Alisertib undergoes significant metabolic transformations primarily through cytochrome P450 enzymes, particularly CYP3A. The major metabolic pathways include oxidative metabolism and acyl glucuronidation. Notably, the oxidative metabolism results in several metabolites, with M1 and M2 being the most significant. These metabolites contribute to over 58% of the dose recovered in urine and feces after administration . The compound is stable in various biological matrices, indicating its potential for effective systemic delivery.
Alisertib exhibits potent anti-cancer activity through its selective inhibition of Aurora A kinase. This inhibition leads to cell cycle arrest and apoptosis in cancer cells. Studies have demonstrated that alisertib induces apoptosis by activating mitochondrial pathways and inhibiting critical signaling cascades such as the p38 mitogen-activated protein kinase/phosphoinositide-3 kinase/Akt/mammalian target of rapamycin pathway . Furthermore, it has been shown to promote autophagy in certain cancer cell lines, enhancing its therapeutic efficacy .
The synthesis of alisertib involves complex organic reactions that yield the final compound through several steps. While specific synthetic routes are proprietary, the general approach includes the construction of the tricyclic core followed by functionalization to introduce the chloro and fluoromethoxy groups. The synthesis typically employs techniques such as cyclization reactions and various coupling strategies to achieve the desired molecular architecture .
Alisertib is primarily investigated for its application in oncology as a treatment for various malignancies characterized by dysregulated Aurora A kinase activity. Clinical trials have shown promising results in treating hematological malignancies and solid tumors, with ongoing studies assessing its efficacy in combination with other therapeutic agents . Additionally, it is being explored for its potential role in overcoming drug resistance mechanisms in cancer therapy .
Interaction studies indicate that alisertib has a negligible potential for drug-drug interactions through major metabolic pathways involving cytochrome P450 enzymes. It does not significantly affect the activity of transporters such as ABCB1 and ABCG2, which are often implicated in multidrug resistance . This profile suggests that alisertib may be co-administered with other therapies without substantial pharmacokinetic interference.
Several compounds share structural or functional similarities with alisertib due to their roles as Aurora kinase inhibitors or their applications in oncology. Below is a comparison highlighting their unique features:
| Compound Name | Mechanism of Action | Selectivity | Clinical Status |
|---|---|---|---|
| Alisertib | Aurora A kinase inhibitor | High | Investigational |
| ZM447439 | Dual inhibitor of Aurora A/B | Moderate | Preclinical |
| MK-5108 | Selective Aurora A inhibitor | High | Phase I clinical trials |
| VX-680 | Dual inhibitor of Aurora A/B | Moderate | Phase II clinical trials |
| E6201 | Selective Aurora A inhibitor | High | Investigational |
Uniqueness of Alisertib: Alisertib stands out due to its highly selective inhibition of Aurora A kinase over Aurora B kinase by more than 200-fold, making it a promising candidate for targeted cancer therapy . Its distinct metabolic profile also supports its development as a safer therapeutic option with minimal drug-drug interaction potential.
Purity
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Appearance
Storage
UNII
Drug Indication
Pharmacology
KEGG Target based Classification of Drugs
Serine/threonine kinases
AGC group
AURKA [HSA:6790] [KO:K11481]






